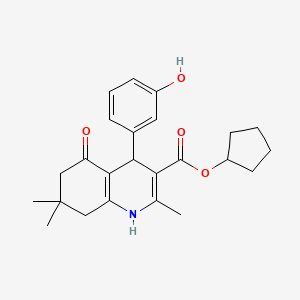![molecular formula C16H28ClNO B5116737 N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, also known as IPPH, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic stimulant that is commonly used in scientific research. IPPH is known for its ability to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders.
Mecanismo De Acción
The mechanism of action of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and attention.
Biochemical and Physiological Effects:
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and focus. It has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its ability to increase focus and concentration, which can be useful in a variety of research studies. However, its effects on heart rate and blood pressure can be a limitation, particularly for studies involving cardiovascular function.
Direcciones Futuras
There are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of attention deficit disorders, such as ADHD. Researchers are also interested in studying the long-term effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride use, particularly in terms of its impact on cardiovascular health. Additionally, there is interest in exploring the potential use of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in other areas, such as sports performance enhancement and cognitive enhancement for healthy individuals.
In conclusion, N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, or N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, is a synthetic stimulant that is commonly used in scientific research. It has been shown to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders. While it has a number of advantages for lab experiments, its effects on heart rate and blood pressure can be a limitation. Nonetheless, there are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, particularly in the areas of ADHD treatment, long-term effects, and potential use in sports performance enhancement and cognitive enhancement for healthy individuals.
Métodos De Síntesis
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-isopropylphenol with 3-chloropropylamine. The resulting intermediate is then reacted with butylamine to form the final product, which is purified and isolated as a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and focus. Researchers have also studied the effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride on attention deficit disorders, such as ADHD, and have found promising results.
Propiedades
IUPAC Name |
N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCMKMGXAXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)

![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)